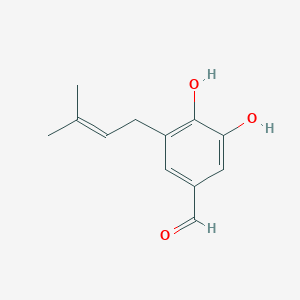
3,4-Dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde: is a chemical compound characterized by the presence of two hydroxyl groups and a prenyl group attached to a benzaldehyde core. This compound is known for its biological activities and is often isolated from natural sources such as plants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with prenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters or ethers
科学的研究の応用
Chemistry: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties. It is studied for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antileishmanial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The biological activities of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde are attributed to its ability to interact with various molecular targets. For instance, it can inhibit the function of specific enzymes or proteins involved in disease pathways. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Methyl 3,4-dihydroxy-5-(3-methyl-2-butenyl)benzoate: This compound has a similar structure but with a methyl ester group instead of an aldehyde group.
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl): Another structurally similar compound with slight variations in the position of the prenyl group.
Uniqueness: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
161095-35-8 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
3,4-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-7,14-15H,4H2,1-2H3 |
InChIキー |
DIYXVDVQPLASLL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
正規SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
同義語 |
Benzaldehyde, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















